1-METHYL-N~3~,N~4~-BIS(2-METHYL-4-QUINOLYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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Overview
Description
1-METHYL-N~3~,N~4~-BIS(2-METHYL-4-QUINOLYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE is a complex organic compound that features a pyrazole core substituted with quinoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~3~,N~4~-BIS(2-METHYL-4-QUINOLYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Quinoline substitution: The pyrazole core is then functionalized with quinoline groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~3~,N~4~-BIS(2-METHYL-4-QUINOLYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The quinoline groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the formation of reduced pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its quinoline groups.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N~3~,N~4~-BIS(2-METHYL-4-QUINOLYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE depends on its specific application. For instance, if used as an anti-cancer agent, it might interact with DNA or specific enzymes, disrupting cellular processes. The quinoline groups could intercalate with DNA, while the pyrazole core might inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,4-dicarboxamide pyrazole derivatives: These compounds share the pyrazole core but differ in the substituents attached to the core.
Quinoline derivatives: Compounds with quinoline groups but different core structures.
Uniqueness
1-METHYL-N~3~,N~4~-BIS(2-METHYL-4-QUINOLYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE is unique due to the combination of the pyrazole core with quinoline groups, which imparts specific chemical and biological properties not found in simpler derivatives.
Properties
IUPAC Name |
1-methyl-3-N,4-N-bis(2-methylquinolin-4-yl)pyrazole-3,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2/c1-15-12-22(17-8-4-6-10-20(17)27-15)29-25(33)19-14-32(3)31-24(19)26(34)30-23-13-16(2)28-21-11-7-5-9-18(21)23/h4-14H,1-3H3,(H,27,29,33)(H,28,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNTLMOVDVKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CN(N=C3C(=O)NC4=CC(=NC5=CC=CC=C54)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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